molecular formula C12H12N2O3S B13505033 3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-95-0

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13505033
CAS No.: 58327-95-0
M. Wt: 264.30 g/mol
InChI Key: RHGQIIKSKZACPG-UHFFFAOYSA-N
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Description

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. This reaction can be carried out in the presence of a high boiling point solvent such as pyridine or a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Uniqueness

3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its acetamido group, which can impart specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

58327-95-0

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

3-acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H12N2O3S/c1-5-4-6(2)13-11-8(5)9(14-7(3)15)10(18-11)12(16)17/h4H,1-3H3,(H,14,15)(H,16,17)

InChI Key

RHGQIIKSKZACPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)NC(=O)C)C

Origin of Product

United States

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